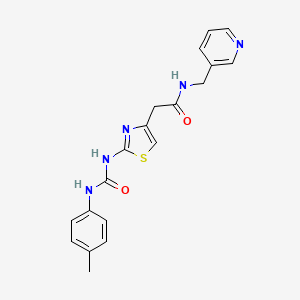

![molecular formula C19H23N5O3 B2869549 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide CAS No. 1021066-24-9](/img/structure/B2869549.png)

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

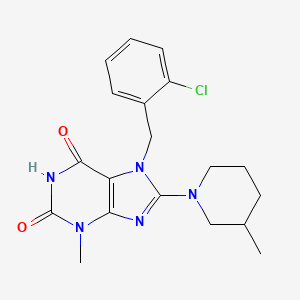

The compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group. It contains a triazole nucleus, which is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered aromatic azole chain, a triazole compound containing two carbon and three nitrogen atoms, and a phenyl group . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications

Synthesis and Biological Activity

A study on the synthesis of triazolopyrimidines, including those with methoxyphenyl groups, highlighted their antimicrobial and antioxidant activities. These compounds were synthesized using Biginelli protocol, indicating their potential in developing new antimicrobial agents with added antioxidant benefits (V. P. Gilava et al., 2020).

Antiproliferative Activities

Research into [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives demonstrated their ability to inhibit the proliferation of endothelial and tumor cells. This suggests the compound's utility in cancer research, particularly in identifying new therapeutic targets for cancer treatment (M. Ilić et al., 2011).

PI3Ks Inhibitor and Anticancer Effects

Modifications of a related compound showed remarkable anticancer effects with reduced toxicity, highlighting the importance of structural modifications in enhancing therapeutic efficacy and safety. The synthesized derivatives displayed potent antiproliferative activities against human cancer cell lines, indicating their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Future Directions

Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Therefore, the future directions for this compound could involve further exploration of its potential antimicrobial properties and its use in the development of new antibacterial agents.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives . These compounds are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . .

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by 1,2,4-triazolo[4,3-b]pyridazine derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the potential ADME properties of this compound, but specific studies on this compound are needed to confirm its pharmacokinetic properties.

Result of Action

Given the wide range of pharmacological activities exhibited by 1,2,4-triazolo[4,3-b]pyridazine derivatives, it can be inferred that the compound could have multiple molecular and cellular effects .

Properties

IUPAC Name |

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-19(2,3)18(25)20-11-12-27-16-10-9-15-21-22-17(24(15)23-16)13-5-7-14(26-4)8-6-13/h5-10H,11-12H2,1-4H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPMMPNECAIDNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2869466.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2869467.png)

![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol](/img/structure/B2869469.png)

![N,N-diethyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2869477.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869480.png)

![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2869482.png)

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2869489.png)